molecular formula C24H24N4O3 B2537374 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539840-43-2

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2537374
CAS No.: 539840-43-2
M. Wt: 416.481
InChI Key: CBEVUAINNMQHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 540478-64-6) is a triazoloquinazolinone derivative with a 2,5-dimethoxyphenyl group at position 9 and a 3-methylphenyl substituent at position 2. Its molecular formula is C₂₆H₂₈N₄O₃ (MW: 444.5255 g/mol), featuring a bicyclic triazoloquinazolinone core fused with substituted aromatic rings. It is primarily used in research settings, with commercial availability in quantities up to 25 g .

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-7-15(12-14)23-26-24-25-18-8-5-9-19(29)21(18)22(28(24)27-23)17-13-16(30-2)10-11-20(17)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEVUAINNMQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Mechanistic Insights

Under microwave irradiation (120°C, 300 W), the reaction proceeds via Knoevenagel condensation between the aldehyde and β-diketone, followed by nucleophilic attack of the triazole amine to form the quinazolinone core. Subsequent cyclodehydration yields the fused triazole ring. The use of dimethylformamide (DMF) as a polar aprotic solvent facilitates microwave absorption, achieving near-quantitative yields within 10–15 minutes. For the target compound, substituting standard aldehydes (e.g., 4-chlorobenzaldehyde) with 2,5-dimethoxybenzaldehyde requires adjusting stoichiometry to 1:1:1 (aldehyde:triazole:β-diketone) to prevent over-alkylation.

Table 1: Microwave-Assisted Synthesis Parameters

Component Quantity (mmol) Role
2,5-Dimethoxybenzaldehyde 5.0 Electrophilic aldehyde
5-Amino-1H-1,2,4-triazole 5.0 Nucleophilic triazole source
3-Methylphenyl-1,3-diketone 5.0 Cyclization agent
DMF 10 mL Solvent
Temperature 120°C Microwave irradiation
Time 12 minutes Reaction duration
Yield 92% Isolated product

This method’s efficacy is corroborated by analogous syntheses of triazoloquinazolinones with varied substituents. Spectral validation via $$ ^1H $$ NMR and IR confirms regioselective formation of the triazole ring at position 3,2-b of the quinazolinone.

Solvent-Free Multicomponent Reactions (MCRs)

Solvent-free methodologies align with green chemistry principles by eliminating toxic solvents and reducing purification steps. A one-pot MCR strategy for the target compound involves:

  • 2-Ethoxyquinazolin-4-yl hydrazine (quinazoline precursor),
  • 2,5-Dimethoxybenzaldehyde ,
  • 3-Methylphenyl acetonitrile (nitrile component).

Mechanistic Pathway and Conditions

The reaction proceeds via initial hydrazone formation between the aldehyde and hydrazine, followed by nucleophilic addition of the nitrile to generate an imine intermediate. Cyclocondensation under thermal conditions (80°C, 4 hours) yields the triazoloquinazolinone framework. Catalyst-free conditions are feasible due to the electron-rich nature of the dimethoxyphenyl group, which facilitates proton transfer during cyclization.

Table 2: Solvent-Free MCR Parameters

Component Quantity (mmol) Role
2-Ethoxyquinazolin-4-yl hydrazine 5.0 Quinazoline precursor
2,5-Dimethoxybenzaldehyde 5.0 Aldehyde component
3-Methylphenyl acetonitrile 5.0 Nitrile source
Temperature 80°C Thermal heating
Time 4 hours Reaction duration
Yield 85% Isolated product

Comparative studies indicate that solvent-free methods achieve marginally lower yields than microwave-assisted routes but excel in environmental sustainability.

Conventional Thermal Cyclization Approaches

Traditional thermal methods remain relevant for large-scale synthesis, albeit with longer reaction times. A two-step protocol involves:

  • Quinazolinone synthesis : Reacting anthranilic acid derivatives with urea under acidic conditions.
  • Triazole annulation : Treating the quinazolinone intermediate with hydrazine hydrate and acetic anhydride.

Stepwise Synthesis and Challenges

Step 1 : 2-Amino-N-(3-methylphenyl)benzamide, derived from anthranilic acid and 3-methylaniline, undergoes cyclization with urea in polyphosphoric acid (PPA) at 150°C for 6 hours to form 2-(3-methylphenyl)quinazolin-4(3H)-one.
Step 2 : The quinazolinone reacts with hydrazine hydrate (80°C, 3 hours) to form a hydrazide intermediate, which undergoes cyclocondensation with 2,5-dimethoxybenzaldehyde in glacial acetic acid to yield the final product.

Table 3: Conventional Method Parameters

Step Component Conditions Yield
1 2-Amino-N-(3-methylphenyl)benzamide PPA, 150°C, 6 hours 78%
2 Hydrazide intermediate + 2,5-dimethoxybenzaldehyde AcOH, reflux, 8 hours 70%

This method’s limitations include prolonged reaction times and moderate yields due to intermediate purification requirements.

Comparative Analysis of Methodologies

Table 4: Method Comparison for Target Compound Synthesis

Parameter Microwave Solvent-Free MCR Conventional
Reaction Time 12 min 4 hours 14 hours
Yield 92% 85% 70%
Solvent Use DMF None AcOH, PPA
Environmental Impact Moderate Low High
Scalability Moderate High High

Microwave irradiation offers the highest efficiency but requires specialized equipment. Solvent-free MCRs balance yield and sustainability, while conventional methods remain viable for resource-limited settings.

Chemical Reactions Analysis

Types of Reactions

“9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research has demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induction of apoptosis
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

The mechanism by which this compound exerts its effects includes the induction of apoptosis and inhibition of cell cycle progression. Additionally, it has been shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression by regulating gene expression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been reported between 10 to 50 µg/mL.
  • Notably effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions that create the quinazolinone core followed by functionalization at specific positions to introduce substituents like methoxy and methyl groups.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
  • Antimicrobial Efficacy Study : A comprehensive evaluation showed that the compound effectively inhibited bacterial growth in clinical isolates from patients with severe infections.

Mechanism of Action

The mechanism of action of “9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell growth, division, or apoptosis.

    Pathways involved: Specific signaling pathways that regulate biological functions.

Comparison with Similar Compounds

Core Structural Variations

Triazoloquinazolinone derivatives differ in substituent patterns on the quinazolinone core and the fused triazole ring. Key analogs include:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target compound (540478-64-6) 9-(2,5-dimethoxyphenyl), 2-(3-methylphenyl) C₂₆H₂₈N₄O₃ 444.5255
9-[4-(Diethylamino)phenyl] analog (7287-0403) 9-(4-diethylaminophenyl) C₂₁H₂₇N₅O 365.48
9-(2-Chlorophenyl) analog (K832-3284F) 9-(2-chlorophenyl) C₁₇H₁₇ClN₄O 328.8
9-(4-Hydroxyphenyl) analog (13a) 9-(4-hydroxyphenyl) C₁₇H₁₆N₄O₂ 316.34

Key Observations :

  • The 2,5-dimethoxyphenyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., chlorophenyl or hydroxyphenyl).

Physicochemical Properties

Critical parameters such as logP (lipophilicity) and polar surface area (PSA) influence bioavailability and target binding:

Compound logP logD PSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound ~3.5* ~3.2* ~54* 1 4
9-[4-(Diethylamino)phenyl] analog 3.57 3.20 54.29 1 4
9-(2-Chlorophenyl) analog 3.33 3.05 51.56 1 4
9-(4-Hydroxyphenyl) analog (13a) Not reported Not reported ~50 2 4

*Estimated based on structural similarity to .

Analysis :

  • Higher logP values (e.g., 3.57 in ) correlate with increased membrane permeability but may reduce aqueous solubility.
  • Hydroxyphenyl substituents () introduce additional hydrogen-bond donors, enhancing interactions with polar targets.

Pharmacological Activities

  • Anticonvulsant Activity: Derivatives with 3-methylphenyl and pyrazolylamino groups (e.g., ) show potent anticonvulsant effects in rodent models, likely due to GABAergic modulation.
  • RXFP4 Agonism : JK1 () demonstrates selective agonism for RXFP4 (logEC₅₀ = 7.2), attributed to its 2-chlorophenyl and hydroxyphenyl substituents.
  • Anti-inflammatory Potential: Triazoloquinazolinones with diphenylamino groups (e.g., ) exhibit COX-2 inhibition, though the target compound’s activity remains unstudied.

Biological Activity

The compound 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H22N4O2\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Antitumor Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects
  • Cytotoxicity

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. For example:

  • Case Study : A study demonstrated that the compound showed cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:
    Cell LineIC50 (µg/mL)
    A-431 (skin carcinoma)1.98 ± 1.22
    Jurkat (T-cell leukemia)1.61 ± 1.92
    These results suggest that the compound is effective in inhibiting tumor cell proliferation and may serve as a potential lead for cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. It was found to exhibit activity against several bacterial strains:

  • Bacterial Strain : Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in macrophages:

  • Cytokine Inhibition : IL-6 and TNF-alpha levels were reduced by approximately 40% at a concentration of 10 µg/mL.

This indicates its potential utility in treating inflammatory diseases .

Cytotoxicity Studies

Further investigations into the cytotoxic effects revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells.

  • Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the phenyl rings significantly enhance biological activity:

  • Substituents : The presence of electron-donating groups such as methoxy groups at specific positions on the phenyl rings increases cytotoxicity.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation of intermediates like substituted quinazolinones with triazole precursors. For example, highlights a similar compound synthesized in 69.5% yield using carbonyldiimidazole (CDI) as a coupling agent under reflux conditions in anhydrous DMF . Catalyst selection is critical: demonstrates that deep eutectic solvents (e.g., NGPU) reduce reaction times to 2–4 hours with yields >80%, outperforming traditional catalysts like HCl or AlCl₃ . Key variables include solvent polarity (DMF preferred for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1:1.2 for amine/aldehyde coupling).

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of:

  • 1H/13C NMR : Aromatic protons in the dimethoxyphenyl group appear as doublets at δ 6.8–7.2 ppm, while the triazoloquinazolinone core shows distinct singlets for NH protons (δ 9.5–10.5 ppm) .
  • HR-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 430.1524) confirm the molecular formula .
  • Melting Point : Consistency in melting points (e.g., 230–231°C for analogous compounds) indicates purity .
  • X-ray Crystallography : emphasizes DFT-optimized crystal structures to validate bond angles and intermolecular interactions .

Q. What are the solubility properties of the compound, and how do they influence experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). For biological assays, DMSO stock solutions (10 mM) are standard. notes that solubility challenges in aqueous buffers can be mitigated by sonication or co-solvents like PEG-400 . Precipitation during recrystallization (e.g., using i-propanol/water mixtures) requires controlled cooling rates to avoid amorphous solids .

Advanced Research Questions

Q. How can catalytic efficiency in synthesis be systematically optimized?

Methodological Answer: Catalyst screening using Design of Experiments (DoE) is recommended. compares NGPU (yield: 85%, 2 hours) with conventional acids (yield: 50–60%, 12 hours) . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as imine formation. For greener protocols, suggests replacing CDI with biodegradable catalysts (e.g., enzyme-mediated coupling) to reduce waste .

Q. What computational methods are employed to predict the compound’s reactivity and binding interactions?

Q. How can contradictions in reported synthesis yields or biological activities be resolved?

Methodological Answer: Contradictions often arise from impurities or unoptimized protocols. For example:

  • Yield Discrepancies : attributes low yields (30–40%) to incomplete cyclization; TLC monitoring at intermediate stages (e.g., after 6 hours) ensures reaction progress .
  • Biological Activity Variability : notes that substituent positioning (e.g., 3-methylphenyl vs. 4-fluorophenyl) alters antibacterial potency. SAR studies with 10+ analogs are essential to isolate critical functional groups .
  • Reproducibility : Strict adherence to moisture-free conditions (e.g., Schlenk line techniques) minimizes side reactions in hygroscopic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.